![molecular formula C25H22ClFN4O2 B11278142 9-(2-chlorophenyl)-N-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11278142.png)
9-(2-chlorophenyl)-N-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
9-(2-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with both chlorophenyl and fluorophenyl groups, which may contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 9-(2-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Chlorophenyl and Fluorophenyl Groups: These groups are usually introduced through substitution reactions, where the appropriate halogenated precursors are reacted with the core structure.
Final Functionalization: The carboxamide group is introduced in the final step, often through amidation reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Chemical Reactions Analysis
9-(2-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.
Amidation: The carboxamide group can be modified through amidation reactions to form different amide derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution and amidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is being investigated for therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(2-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 9-(2-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE include other quinazolinone derivatives. These compounds share the quinazolinone core structure but differ in their substituents. Some examples include:
2-(2′-Hydroxyphenyl)-4(3H)-quinazolinone: Known for its luminescent properties and applications in bioimaging.
4-Alkoxyquinazoline Derivatives: Studied for their inhibitory activities against various cancer cell lines.
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: Evaluated for their DNA intercalation activities as anticancer agents.
The uniqueness of 9-(2-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C25H22ClFN4O2 |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-N-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C25H22ClFN4O2/c1-25(2)11-19-21(20(32)12-25)22(16-5-3-4-6-18(16)26)31-23(30-19)17(13-28-31)24(33)29-15-9-7-14(27)8-10-15/h3-10,13,22,30H,11-12H2,1-2H3,(H,29,33) |
InChI Key |
DCVUIHLEFLYWBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)F)N2)C5=CC=CC=C5Cl)C(=O)C1)C |
Origin of Product |
United States |
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